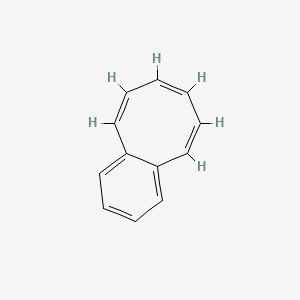
Benzocyclooctene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzocyclooctene is a chemical compound characterized by a benzene ring fused to an eight-membered cyclooctene ring. This unique structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzocyclooctene typically involves the thermal ring expansion of dienylbenzocyclobutenes. This method is efficient and allows for the preparation of various this compound derivatives . The reaction conditions often include the use of tetrahydrofuran, dichloromethane, ethanol, methanol, dimethylformamide, and acetonitrile in their anhydrous forms. Reactions are performed under nitrogen gas to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash chromatography and high-performance liquid chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: Benzocyclooctene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its saturated form, benzocyclooctane.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring or the cyclooctene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Benzocyclooctane.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Benzocyclooctene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of benzocyclooctene in biological systems involves the inhibition of tubulin polymerization. This inhibition disrupts the formation of microtubules, which are essential for cell division. By preventing microtubule formation, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include the tubulin proteins, and the pathways involved are related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Indene: Another compound investigated for its ability to inhibit tubulin polymerization.
Benzosuberene: A structurally related compound with similar biological activities.
Uniqueness: Benzocyclooctene is unique due to its eight-membered ring fused to a benzene ring, which imparts distinct chemical properties and reactivity. Its potent inhibition of tubulin polymerization and ability to act as a vascular disrupting agent make it a promising candidate for anticancer therapy .
Properties
Molecular Formula |
C12H10 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(5Z,7Z,9Z)-benzo[8]annulene |
InChI |
InChI=1S/C12H10/c1-2-4-8-12-10-6-5-9-11(12)7-3-1/h1-10H/b2-1-,3-1?,4-2?,7-3-,8-4-,11-7?,12-8? |
InChI Key |
LSNYJLGMVHJXPD-FHFMTJEOSA-N |
Isomeric SMILES |
C\1=C\C=C/C2=CC=CC=C2\C=C1 |
Canonical SMILES |
C1=CC=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)

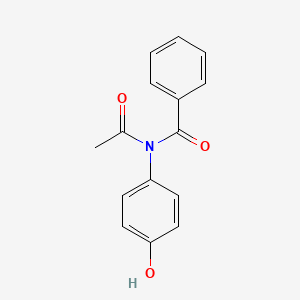

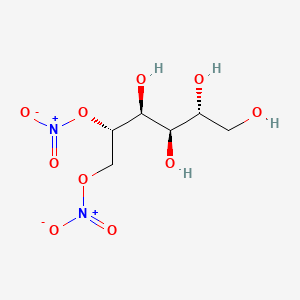
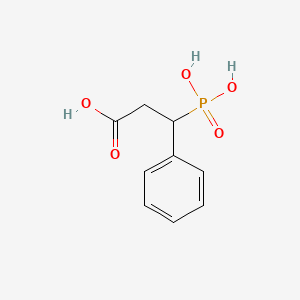
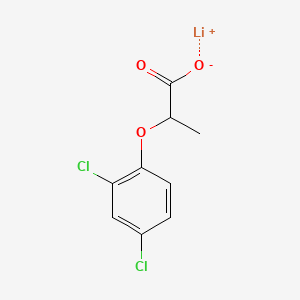
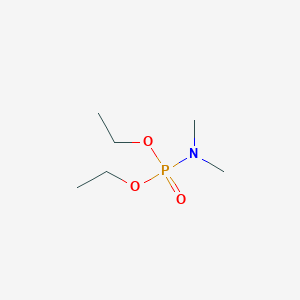

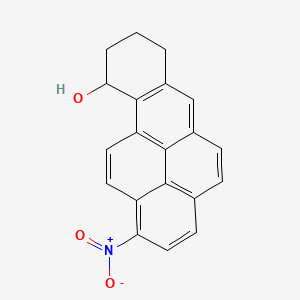

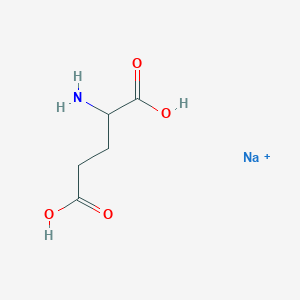
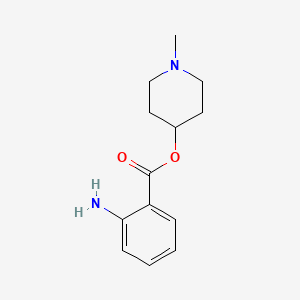
![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)
